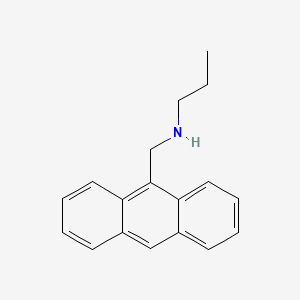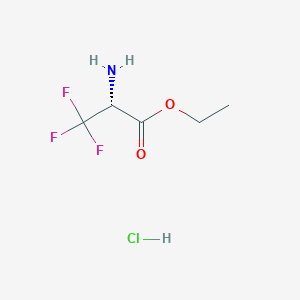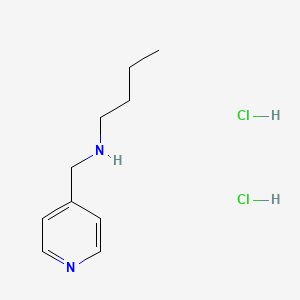![molecular formula C14H22ClNO B6344106 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride CAS No. 1240590-85-5](/img/structure/B6344106.png)
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chalcone, which are natural products found in several plant species and have been reported for a broad spectrum of biological activities . Their analogues and derivatives have been widely synthesized to explore their potential uses .
Synthesis Analysis
A new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach under reflux condition . Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a novel synthetic BHPB analogue, was designed and synthesized .Molecular Structure Analysis
The structure of the chalcone-salicylate compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Another compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was characterized with single crystal diffraction technique .Chemical Reactions Analysis
The synthesis of these compounds typically involves reactions under reflux conditions . The specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
The properties of these compounds were theoretically and experimentally studied and results show good agreement . For example, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has a Molecular Formula of C 17 H 16 O 2; Average mass 252.308 Da; Monoisotopic mass 252.115036 Da .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
A notable application of similar compounds involves their role in organic synthesis. For example, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, showcasing the compound's utility in generating complex organic molecules resistant to aminolysis (Novakov et al., 2017). This process underscores the relevance of such compounds in synthesizing structurally diverse organic materials.
Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is another critical area of application. For instance, an asymmetric synthesis of (S)-levetiracetam was developed using a related compound as a chiral auxiliary, highlighting the utility of these compounds in producing pharmaceutically relevant enantiomers with high purity (Raju et al., 2014). This technique is fundamental in the pharmaceutical industry, where the production of enantiomerically pure substances is often necessary for drug effectiveness and safety.
Materials Science
In materials science, such compounds have been used to modify the properties of materials. For example, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including compounds related to the one , to form amine-treated polymers. These modifications enhance the thermal stability and antibacterial activities of the polymers, showcasing the compound's potential in creating materials with desirable properties for medical applications (Aly & El-Mohdy, 2015).
Biological Evaluation
The synthesis and biological evaluation of novel compounds also represent a significant area of application. For instance, novel imidazole bearing isoxazole derivatives, prepared by condensing related compounds, showed potential antimicrobial activity, underscoring the utility of such compounds in developing new antimicrobial agents (Maheta et al., 2012). This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial strains.
Mécanisme D'action
The chalcone-salicylate compound was studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . MMPP strongly inhibited pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .
Safety and Hazards
As these compounds are primarily used for research purposes, they are not intended for human or veterinary use. Always handle with appropriate safety measures.
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJODQVSINYLMP-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)
